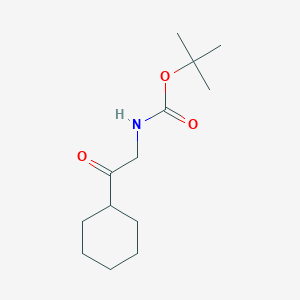

tert-Butyl 2-cyclohexyl-2-oxoethylcarbamate

Vue d'ensemble

Description

Tert-Butyl 2-cyclohexyl-2-oxoethylcarbamate, also known as tert-Butyl cyclohexylcarbamate (tBu-CHC), is a carbamate derivative that is widely used in scientific research. This compound has gained significant attention due to its unique chemical properties and diverse applications in various fields of research.

Applications De Recherche Scientifique

Stereoselective Synthesis and Catalysis

An efficient stereoselective synthesis route has been developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This method is significant for the synthesis of factor Xa inhibitors, highlighting the compound's role in medicinal chemistry and drug development (Wang et al., 2017).

Atmospheric CO2 Fixation

The compound has been utilized in cyclizative atmospheric CO2 fixation by unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This application is notable for its potential in environmental chemistry, specifically in carbon capture and utilization strategies (Takeda et al., 2012).

Fluorescent Sensory Materials

Tert-butyl 2-cyclohexyl-2-oxoethylcarbamate derivatives have been synthesized for the development of strong blue emissive nanofibers. These nanofibers are capable of detecting volatile acid vapors, showcasing the compound's application in the creation of novel sensory materials for chemical detection and environmental monitoring (Sun et al., 2015).

Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been synthesized for use as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). This research underlines the compound's importance in organic synthesis and the development of biomolecular tools (Xu & Appella, 2006).

Cyclohexane Functionalization

Studies have explored the functionalization of cyclohexane using this compound derivatives, catalyzed by octahedral molecular sieve (OMS-1) materials. This functionalization process is critical for industrial chemistry, particularly in the modification and utilization of hydrocarbons (Wang et al., 1998).

Mécanisme D'action

Target of Action

The primary target of Tert-Butyl 2-Cyclohexyl-2-Oxoethylcarbamate is Cathepsin K , a protein in humans . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones during osteoclast-mediated bone resorption.

Mode of Action

It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its target, it may impact pathways related to bone resorption and remodeling. More research is needed to confirm this and identify other potentially affected pathways .

Result of Action

Given its potential inhibitory action on Cathepsin K, it may have effects on bone resorption processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Propriétés

IUPAC Name |

tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNRGHRTRDSRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)

![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)

![5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2475328.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)

![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)